3-(2-(Methylamino)ethyl)oxazolidine-2,4-dione hydrochloride
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Overview
Description
3-(2-(Methylamino)ethyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H11ClN2O3 and a molecular weight of 194.62 g/mol . This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties . Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure .
Preparation Methods
The synthesis of 3-(2-(Methylamino)ethyl)oxazolidine-2,4-dione hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This metal-free domino cyclization/decarboxylative coupling reaction is mild and straightforward, yielding good to excellent results . Another method involves the fixation of carbon dioxide with 2-alkynamides in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 30°C . This method is efficient and regioselective, producing oxazolidine-2,4-diones .
Chemical Reactions Analysis
3-(2-(Methylamino)ethyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and potassium carbonate . The major products formed from these reactions are functionalized oxazolidines, which can be further used in various applications .
Scientific Research Applications
3-(2-(Methylamino)ethyl)oxazolidine-2,4-dione hydrochloride has numerous scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other biologically active compounds . In biology and medicine, oxazolidine derivatives are known for their antiepileptic, anti-inflammatory, and herbicidal properties . The compound is also used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(2-(Methylamino)ethyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(2-(Methylamino)ethyl)oxazolidine-2,4-dione hydrochloride can be compared with other similar compounds, such as oxazolidinones and spirooxazolidines . These compounds share a similar oxazolidine ring structure but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific methylaminoethyl substituent, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H11ClN2O3 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
3-[2-(methylamino)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H10N2O3.ClH/c1-7-2-3-8-5(9)4-11-6(8)10;/h7H,2-4H2,1H3;1H |
InChI Key |
HQGKNRRKHCKYKR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)COC1=O.Cl |
Origin of Product |
United States |
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